Synthesis and Characterization of 3-Aminobenzo[e]triazin-7-ol
Synthesis and Characterization of 3-Aminobenzo[e]triazin-7-ol
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Synthesis and Characterization of 3-Aminobenzo[e][1][2][3]triazin-7-ol
Abstract
The benzo[e][1][2][3]triazine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive, research-level overview of a proposed synthesis and detailed characterization of a specific derivative, 3-Aminobenzo[e][1][2][3]triazin-7-ol (CAS No. 877874-01-6). While direct literature on the synthesis of this exact molecule is limited, this document outlines a robust and plausible synthetic strategy derived from established chemical principles for analogous heterocyclic systems. We will delve into the mechanistic rationale behind the synthetic design, provide a detailed experimental protocol, and describe the suite of analytical techniques required for unambiguous structural confirmation and purity assessment. This guide is intended for medicinal chemists, synthetic chemists, and drug development scientists seeking to explore this class of compounds.
Introduction and Rationale
The 1,2,4-triazine ring system and its fused derivatives are of significant interest in medicinal chemistry. These nitrogen-rich heterocycles are known to act as bioisosteres for other aromatic systems and can engage in a variety of non-covalent interactions with biological targets. Derivatives of the broader triazine class have been investigated for their potential as antimicrobial, antiviral, and anticancer agents.[1][4] The specific target of this guide, 3-Aminobenzo[e][1][2][3]triazin-7-ol, incorporates key pharmacophoric features: a hydrogen-bond donating amino group, a hydrogen-bond accepting/donating phenol, and the planar, aromatic benzotriazine core, making it an attractive candidate for kinase inhibition or as a scaffold for further chemical elaboration.
This guide provides a proposed pathway to this molecule, grounding the methodology in well-established synthetic transformations common in heterocyclic chemistry.
Proposed Retrosynthetic Analysis and Strategy
A logical approach to constructing the 3-Aminobenzo[e][1][2][3]triazin-7-ol core is through the cyclization of a suitably substituted ortho-phenylenediamine derivative. The retrosynthesis shown below identifies 2,4-diamino-5-nitrosophenol as a key intermediate. This intermediate can be formed from the selective nitrosation of 4,6-diaminophenol, which in turn is accessible from the reduction of 4,6-dinitrophenol. This multi-step synthesis relies on common and well-understood organic reactions.
The forward synthesis strategy is therefore a three-step process:
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Reduction: Conversion of commercially available 4,6-dinitrophenol to 4,6-diaminophenol.
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Nitrosation: Selective introduction of a nitroso group ortho to one of the amino functions to yield 2,4-diamino-5-nitrosophenol.
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Cyclocondensation: Reaction of the ortho-amino-nitroso intermediate with guanidine to form the triazine ring, yielding the final product.
This approach is advantageous as it builds the complex heterocyclic system from simple, readily available starting materials.
Detailed Experimental Protocols
Disclaimer: The following protocol is a proposed methodology based on established chemical literature for analogous transformations. It has not been experimentally validated for this specific compound and should be performed with all appropriate safety precautions by trained personnel.
Step 1: Synthesis of 4,6-Diaminophenol
Rationale: The reduction of aromatic nitro groups to amines is a fundamental transformation. Catalytic hydrogenation is chosen for its high efficiency and clean reaction profile, avoiding the use of stoichiometric metal reductants which can complicate purification. Palladium on carbon (Pd/C) is a robust and standard catalyst for this purpose.
Procedure:
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To a 500 mL hydrogenation flask, add 4,6-dinitrophenol (10.0 g, 54.3 mmol) and ethanol (200 mL).
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Carefully add 10% Palladium on Carbon (Pd/C) (1.0 g, 10% w/w).
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Seal the flask, evacuate the atmosphere, and replace it with hydrogen gas (H₂). Repeat this cycle three times.
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Pressurize the vessel to 50 psi with H₂ and stir the mixture vigorously at room temperature for 16 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Carefully vent the hydrogen atmosphere and purge the flask with nitrogen gas.
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with ethanol (50 mL).
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Combine the filtrates and evaporate the solvent under reduced pressure to yield 4,6-diaminophenol as a solid, which may be sensitive to air and light. Use directly in the next step.
Step 2: Synthesis of 2,4-Diamino-5-nitrosophenol
Rationale: The selective nitrosation of an electron-rich aromatic ring, such as a diaminophenol, can be achieved using sodium nitrite under acidic conditions. The acid generates nitrous acid in situ, which is the active electrophile. The reaction is performed at low temperature to control the reactivity of the diazonium species that could potentially form.
Procedure:
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Dissolve the crude 4,6-diaminophenol (approx. 54.3 mmol) in a mixture of water (100 mL) and concentrated hydrochloric acid (20 mL) in a 500 mL three-neck flask, cooling the mixture to 0-5 °C in an ice-water bath.
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In a separate beaker, dissolve sodium nitrite (NaNO₂, 4.1 g, 59.7 mmol) in cold water (30 mL).
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Add the sodium nitrite solution dropwise to the stirred diaminophenol solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
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Stir the resulting dark-colored mixture at 0-5 °C for an additional 2 hours.
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The product may precipitate from the reaction mixture. Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and then with a small amount of cold diethyl ether.
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Dry the solid under vacuum. This intermediate is likely unstable and should be used immediately in the next step.
Step 3: Synthesis of 3-Aminobenzo[e][1][2][3]triazin-7-ol
Rationale: The final step is a cyclocondensation reaction. The ortho-amino-nitroso compound reacts with guanidine. The nucleophilic guanidine attacks the nitroso group, and subsequent intramolecular condensation and dehydration forms the stable aromatic triazine ring. The reaction is typically promoted by heating in a suitable solvent.
Procedure:
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Combine the crude 2,4-diamino-5-nitrosophenol (approx. 54.3 mmol) and guanidine hydrochloride (6.2 g, 65.2 mmol) in 2-ethoxyethanol (150 mL) in a round-bottom flask equipped with a reflux condenser.
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Add sodium acetate (5.3 g, 65.2 mmol) to act as a base to free the guanidine.
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Heat the mixture to reflux (approx. 135 °C) and maintain for 6 hours. Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-water (500 mL).
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Adjust the pH to ~7 using a dilute solution of sodium bicarbonate.
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Collect the resulting precipitate by vacuum filtration.
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Purify the crude solid by recrystallization from an ethanol/water mixture to afford pure 3-Aminobenzo[e][1][2][3]triazin-7-ol.
Characterization and Data Analysis
To confirm the identity and purity of the synthesized 3-Aminobenzo[e][1][2][3]triazin-7-ol, a comprehensive suite of analytical techniques is required. The following table summarizes the expected data for the target compound.
| Analysis Technique | Expected Result / Observation | Rationale |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.0 (s, 1H, -OH), ~7.5-8.0 (br s, 2H, -NH₂), ~7.0 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H) | The phenolic proton will be broad and downfield. Amine protons will also be broad. The two aromatic protons on the benzene ring will appear as doublets. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~160-165 (C-OH), ~155 (C-NH₂), ~140-150 (triazine carbons), ~110-130 (aromatic carbons) | Expect signals for all 7 unique carbon atoms in the aromatic region, with quaternary carbons appearing at characteristic shifts. |
| FT-IR (KBr Pellet, cm⁻¹) | 3400-3200 (N-H, O-H stretches), 1640 (C=N stretch), 1600, 1480 (C=C aromatic stretches) | Broad stretches for the amine and hydroxyl groups are expected. Key imine and aromatic ring stretches confirm the core structure. |
| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated m/z for C₇H₆N₄O [M+H]⁺: 163.0614. Found: ± 5 ppm. | Provides an exact mass measurement, confirming the elemental composition of the molecule. |
| Melting Point | Expected to be a solid with a high melting point (>250 °C) | A sharp melting point range indicates high purity. |
| Elemental Analysis | Calculated for C₇H₆N₄O: C, 51.85%; H, 3.73%; N, 34.55%. Found: ± 0.4%. | Confirms the percentage composition of C, H, and N in the final product. |
Potential Applications in Drug Discovery
The 3-amino-benzo[e][1][2][3]triazine scaffold is a valuable starting point for the synthesis of compound libraries for high-throughput screening. The amino and hydroxyl groups serve as versatile handles for further derivatization, allowing for the exploration of structure-activity relationships (SAR). Given the known biological activities of related triazine derivatives, this compound could be investigated for:
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Kinase Inhibition: Many kinase inhibitors feature nitrogen-containing heterocyclic cores that interact with the hinge region of the ATP-binding pocket.
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Antimicrobial Activity: Triazine derivatives have shown promise as antimicrobial agents, and this scaffold could be explored for activity against various bacterial and fungal strains.[1][4]
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Anticancer Properties: The triazine core is present in some anticancer agents, and its derivatives are frequently evaluated for cytotoxic activity against cancer cell lines.[2]
Conclusion
This technical guide has outlined a scientifically grounded, albeit proposed, synthetic route to 3-Aminobenzo[e][1][2][3]triazin-7-ol. By leveraging fundamental organic reactions, this guide provides a clear and actionable protocol for researchers interested in synthesizing this and related compounds. The detailed characterization plan ensures that the identity and purity of the final product can be rigorously established. The versatile structure of 3-Aminobenzo[e][1][2][3]triazin-7-ol makes it a compelling scaffold for further investigation in medicinal chemistry and drug development programs.
References
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Al-Ghorbani, M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 33. Available at: [Link]
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Ghorab, M. M., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. Available at: [Link]
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Chemsrc. (n.d.). 3-AMINOBENZO[E][1][2][3]TRIAZIN-7-OL. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved from [Link]
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